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Introduction to Flindersine and Its Significance

Flindersine is a pyranoquinoline alkaloid first isolated from Flindersia australis R.Br. (Rutaceae family)

that has gained significant attention in medicinal chemistry due to its diverse biological activities and unique

chemical structure. The compound features a quinoline core fused with a pyran ring, creating a rigid,

planar structure that facilitates interactions with various biological targets. With a molecular formula of

C({14})H({13})NO(_{2}) and molecular weight of 227.26 g/mol, flindersine exhibits a melting point of

185-186°C (decomposition) and a predicted boiling point of 441.0±45.0°C [1]. Its structural complexity

combined with synthetic accessibility makes it an attractive scaffold for drug discovery efforts targeting

various diseases, including cancer, diabetes, and microbial infections.

The growing interest in flindersine stems from its multifaceted pharmacological profile, which includes

demonstrated antiproliferative, antidiabetic, antimicrobial, and insulin-sensitizing properties. As natural

product-based drug discovery continues to provide valuable therapeutic leads, flindersine represents a

promising structural template for development into clinically relevant agents. These application notes

provide comprehensive synthetic protocols and biological evaluation methodologies to facilitate research on

this valuable chemical scaffold.
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Chemical Structure and Properties

Flindersine (CAS No. 523-64-8) is characterized by a pentacyclic structure consisting of a quinoline

moiety annulated with a pyran ring. The compound exists as a lactam tautomer in its ground state, with

computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level revealing

potential for 1,3-type proton tautomerism and valence tautomerism involving the embedded pyran moiety

[2]. The predicted pK(_a) of flindersine is 12.61±0.40, indicating its weakly basic character, while the

predicted density is 1.25±0.1 g/cm³ [1].

Table 1: Physicochemical Properties of Flindersine

Property Value/Description

CAS Number 523-64-8

Molecular Formula C({14})H({13})NO(_{2})

Molecular Weight 227.26 g/mol

Melting Point 185-186°C (decomp)

Boiling Point 441.0±45.0 °C (Predicted)

Density 1.25±0.1 g/cm³ (Predicted)

pK(_a) 12.61±0.40 (Predicted)

Tautomerism Exhibits 1,3-type proton tautomerism and valence tautomerism

The planar structure of flindersine contributes to its DNA intercalation potential, while the lactam group

provides hydrogen bonding capability important for molecular recognition processes in biological systems.

Recent DFT studies have investigated transition states for valence tautomerism, providing insights into the

structural dynamics that may influence its biological activity [2].

Synthetic Protocols for Flindersine
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Efficient Two-Step Synthesis from 4-Hydroxyquinolin-2(1H)-one

Thangavel et al. (2007) developed an efficient two-step synthesis of pyranoquinoline alkaloids including

flindersine, khaplofoline, and haplamine [3]. This method offers advantages of short reaction sequence,

good overall yield, and operational simplicity compared to earlier approaches.

3.1.1 Step 1: Synthesis of Dihydroflindersine

Reaction Setup: In a 250 mL round-bottom flask, combine 4-hydroxyquinolin-2(1H)-one (1.0 g, 6.24
mmol) with isoprene (3.0 mL, 30 mmol) in polyphosphoric acid (15 g).

Reaction Conditions: Heat the mixture at 80-90°C with vigorous stirring for 3-4 hours under an inert
atmosphere (nitrogen or argon).

Workup Procedure: After completion (monitored by TLC), carefully pour the reaction mixture onto
crushed ice (approximately 100 g) with continuous stirring.

Extraction and Purification: Extract the product with ethyl acetate (3 × 50 mL), combine the organic
layers, and wash with saturated sodium bicarbonate solution (2 × 30 mL) followed by brine (30 mL).

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude
dihydroflindersine.

Purification: Purify by recrystallization from methanol or column chromatography on silica gel (ethyl
acetate/hexane, 1:3) to afford pure dihydroflindersine as white crystals.

Yield: The reported yield is "good" though not explicitly quantified in the available literature [3].

3.1.2 Step 2: Dehydrogenation to Flindersine

Reaction Setup: Dissolve dihydroflindersine (0.5 g, 2.19 mmol) in dry xylene (15 mL) in a 100 mL

round-bottom flask.
Dehydrogenation Agent: Add 10% palladium on carbon (0.05 g, 10% w/w) or DDQ (2,3-dichloro-5,6-

dicyano-1,4-benzoquinone, 0.6 g, 2.63 mmol) to the solution.
Reaction Conditions: Reflux the mixture under nitrogen atmosphere for 6-8 hours.

Workup Procedure: Cool the reaction mixture to room temperature, filter through Celite to remove
catalyst, and wash with additional ethyl acetate (20 mL).

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the
residue by column chromatography on silica gel (ethyl acetate/hexane, 1:2) or recrystallization from

methanol to afford pure flindersine as pale yellow crystals.
Yield: The process leads to a new synthesis of flindersine, with khaplofoline obtained as a minor

product [3].

Alternative Synthetic Routes
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Several alternative syntheses of flindersine have been reported in the literature:

Ramesh et al. (1984) described a convenient synthesis of flindersine, atanine, and their
analogues, though specific reaction details are limited in the available abstract [4].

Lee et al. (2001) developed a one-pot preparation of pyranoquinolinones using ytterbium(III)
trifluoromethanesulfonate as a catalyst, providing an efficient synthesis of flindersine, N-

methylflindersine, and zanthosimuline natural products [2].
Gunasekaran et al. (2013) reported ZnCl(_2)-catalyzed three-component domino reactions for the

synthesis of pyrano[3,2-c]quinolin-5(6H)-ones, which could be adapted for flindersine synthesis [2].

Table 2: Comparison of Flindersine Synthesis Methods

Method Starting Materials Key Conditions Advantages Limitations

Two-Step
Synthesis [3]

4-hydroxyquinolin-
2(1H)-one +

isoprene

PPA, 80-90°C;
then Pd/C or

DDQ, xylene,
reflux

Good yield, step
economy, access

to analogues

Requires two steps,
moderate

temperatures

Yb(OTf)(_3)-
Catalyzed [2]

Not specified Yb(OTf)(_3), one-
pot conditions

One-pot
procedure, mild

conditions

Catalyst cost,
potential moisture

sensitivity

ZnCl(_2)-

Catalyzed
Domino [2]

Three-component

reaction

ZnCl(_2)

catalysis, domino
process

Atom economy,

molecular
complexity in one

step

Potential

regioselectivity
issues

The following diagram illustrates the workflow for the two-step synthesis of flindersine:
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Start: 4-Hydroxyquinolin-2(1H)-one

Step 1: Reaction with Isoprene
in Polyphosphoric Acid

Conditions: 80-90°C, 3-4h

Intermediate: Dihydroflindersine

Step 2: Dehydrogenation
with Pd/C or DDQ in Xylene

Conditions: Reflux, 6-8h

Product: Flindersine Byproduct: Khaplofoline
(minor product)

Click to download full resolution via product page

Computational Insights and Molecular Docking

Tautomerism Analysis via DFT Calculations

Recent computational studies have provided valuable insights into the structural behavior of flindersine.

Türker (2020) investigated the tautomerism in flindersine using density functional theory at the B3LYP/6-

311++G(d,p) level [2]. The study revealed that:

Flindersine contains a lactam group capable of undergoing 1,3-type proton tautomerism

The embedded pyran moiety exhibits potential for valence tautomerism
Transition state analysis identified two possible pathways for valence tautomerism
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The quantum chemical parameters obtained from DFT calculations provide insight into the relative

stability of different tautomeric forms

These findings are significant for understanding the molecular recognition and binding interactions of

flindersine with biological targets, as tautomeric forms can dramatically influence hydrogen bonding

capacity and molecular geometry.

Molecular Docking for Biological Activity Prediction

Molecular docking studies have been employed to elucidate the molecular basis of flindersine's biological

activities:

Antidiabetic Activity: Irudayaraj et al. (2014) performed molecular docking of flindersine with

targets related to β-cell protection, demonstrating that flindersine could improve diabetic conditions

by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting

insulin sensitization and glucose uptake activities [5].

Anticancer Potential: Erazua et al. (2023) conducted QSAR, molecular docking, and ADMET

screening of tetrahydroquinoline derivatives (including flindersine analogs) as anti-small cell lung

cancer agents [6] [7]. The molecular docking analysis revealed that certain tetrahydroquinoline

derivatives demonstrated strong binding affinity (-10.1 kcal/mol) toward epidermal growth factor

receptor (EGFR, PDB ID: 4LRM), a key target in non-small cell lung cancer treatment.

The following diagram illustrates the molecular docking workflow for flindersine:
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Biological Activities and Evaluation Protocols

Anticancer Activity

Flindersine and its analogs demonstrate significant antiproliferative potential against various cancer cell

lines:

Lung Cancer Applications: Erazua et al. (2023) developed a statistically significant QSAR model (R²

= 0.9525, R²adj = 0.9314) for tetrahydroquinoline derivatives against A549 human lung cancer cell
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lines [6] [7]. The study identified specific compounds with IC(_{50}) values as low as 0.69 μM,

demonstrating the potential of flindersine analogs as anti-epidermal growth factor receptor (EGFR)

agents for non-small cell lung cancer treatment.

Molecular Mechanisms: The anticancer activity is attributed to interactions with key biological

targets, including:

EGFR inhibition leading to disruption of cancer cell signaling

Potential DNA intercalation due to the planar structure
Oxidative stress induction in cancer cells

Antidiabetic Activity

Irudayaraj et al. (2017) comprehensively evaluated the antidiabetic potential of flindersine isolated from

Toddalia asiatica [8]. The study revealed multiple mechanisms of action:

PPARγ Agonism: Flindersine acts as a peroxisome proliferator-activated receptor gamma agonist,
enhancing insulin sensitivity without the side effects associated with thiazolidinediones.

GLUT4 Translocation: Treatment with flindersine (20 mg/kg) significantly increased glucose
transporter 4 translocation in adipose tissue and skeletal muscle, enhancing glucose uptake.

AMPK Activation: Flindersine upregulated AMP-activated protein kinase expression, contributing to
improved glucose metabolism.

Antioxidant Effects: Flindersine restored antioxidant enzyme levels (SOD, CAT, GSH) and reduced
lipid peroxidation (MDA) in diabetic rats.

Antilipidemic Activity: The compound significantly reduced serum triglycerides, LDL cholesterol,
and total cholesterol while increasing HDL cholesterol.

Table 3: Experimental Results of Flindersine in Type 2 Diabetic Rats

Parameter Diabetic Control Flindersine (20 mg/kg) Flindersine (40 mg/kg)

Fasting Blood
Glucose

Significantly
elevated

Significant reduction (P ≤
0.05)

Significant reduction (P ≤
0.005)

Insulin Level Decreased Restored toward normal Restored toward normal

HDL Cholesterol Decreased Significant increase Significant increase
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Parameter Diabetic Control Flindersine (20 mg/kg) Flindersine (40 mg/kg)

LDL Cholesterol Increased Significant decrease Significant decrease

SOD, CAT, GSH Decreased Significant restoration Significant restoration

MDA Level Increased Significant reduction Significant reduction

GLUT4 Expression Reduced Significant upregulation Significant upregulation

PPARγ Expression Reduced Significant enhancement Significant enhancement

Antimicrobial Activity

Duraipandiyan and Ignacimuthu (2009) evaluated the antimicrobial potential of flindersine isolated from

Toddalia asiatica [2]. The study demonstrated:

Broad-spectrum activity against both Gram-positive and Gram-negative bacteria

Antifungal properties against various pathogenic fungal strains
Subsequent studies revealed efficacy against Helicoverpa armigera, Spodoptera litura, Anopheles
stephensis, and Culex quinquefasciatus [2]

Application Notes for Researchers

Practical Considerations for Synthesis

Scale-up Considerations: The two-step synthesis can be scaled to multigram quantities, though the
exothermic reaction in polyphosphoric acid requires careful temperature control when scaling.

Alternative Catalysts: For the dehydrogenation step, DDQ may be preferred over Pd/C for its
operational simplicity, though purification can be more challenging.

Purification Tips: Column chromatography using ethyl acetate/hexane (1:2) effectively separates
flindersine from minor byproducts like khaplofoline. Recrystallization from methanol provides high-

purity material for biological testing.
Analytical Characterization: Confirm flindersine structure by (^1)H NMR, (^13)C NMR, mass

spectrometry, and comparison of melting point with literature values (185-186°C).
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Recommendations for Drug Development

Lead Optimization: The pyranoquinoline scaffold offers multiple sites for structural modification to
enhance potency and optimize drug-like properties.

ADMET Profiling: In silico predictions indicate favorable ADMET properties for flindersine analogs,
though experimental validation is recommended [6].

Combination Therapy: Given its multiple mechanisms of action, flindersine may show synergistic
effects when combined with existing antidiabetic or anticancer agents.

Formulation Strategies: The moderate water solubility of flindersine may require formulation
approaches such as nanoparticle encapsulation or prodrug development for optimal bioavailability.

Conclusion

Flindersine represents a privileged structural scaffold with demonstrated potential for development into

therapeutic agents for multiple disease states. The synthetic protocols outlined herein, particularly the

efficient two-step method using readily available starting materials, provide practical access to this natural

product and its analogs. The comprehensive biological evaluation data, including antidiabetic, anticancer,

and antimicrobial activities, supported by computational studies elucidating mechanism of action, position

flindersine as a promising lead compound. Researchers are encouraged to leverage these application notes

and protocols to advance the medicinal chemistry of pyranoquinoline alkaloids, with particular attention to

optimizing pharmacokinetic properties and demonstrating in vivo efficacy in relevant disease models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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